SC79 is a synthetic small molecule classified as an allosteric activator of protein kinase B (Akt). [] It was identified through high-throughput chemical genetic screening designed to identify compounds capable of influencing Akt activity. [] SC79's primary role in scientific research is as a tool to investigate the cellular functions of Akt signaling, particularly in models of disease and injury. [] Its ability to selectively activate Akt makes it a valuable reagent for studying the specific contributions of Akt to various cellular processes. []
SC79 is classified as a pharmacological agent with specific activity towards serine/threonine kinases, particularly Akt. Its unique mechanism allows it to activate Akt in the cytosol while inhibiting its membrane translocation, which is critical for its function . This compound has garnered attention for its potential therapeutic applications in conditions associated with impaired Akt signaling.
SC79 was identified through a high-throughput chemical genetic screening aimed at discovering small molecules that could modulate Akt activity. The synthesis of SC79 involves several steps, typically starting from commercially available precursors. Key parameters include:
While detailed synthetic routes may vary across studies, the focus remains on maintaining the integrity of the functional groups that contribute to its biological activity .
The molecular structure of SC79 can be described by its chemical formula and specific functional groups. SC79 contains a nitrile group which is essential for its interaction with Akt. The structural formula can be represented as follows:
The three-dimensional conformation of SC79 allows it to effectively bind to Akt's PH domain, promoting its activation by upstream kinases while preventing its translocation to the plasma membrane .
SC79 participates in several chemical interactions that are pivotal for its mechanism of action. Notably:
These reactions underscore SC79's role as a potent modulator of Akt signaling pathways.
The mechanism by which SC79 activates Akt involves several key steps:
In experimental models, SC79 has been shown to effectively rescue neuronal cells from apoptosis induced by excitotoxicity or ischemia through sustained activation of Akt signaling pathways .
SC79 exhibits several notable physical and chemical properties:
These properties influence its application and effectiveness in biological systems .
SC79 has potential applications across various scientific domains:
SC79 (ethyl 2-amino-6-chloro-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate) binds selectively to the pleckstrin homology (PH) domain of Akt, a critical regulatory module that typically interacts with phosphatidylinositol-(3,4,5)-trisphosphate (PIP₃) at the plasma membrane. The PH domain comprises seven β-strands capped by a C-terminal α-helix, forming a hydrophobic pocket with three variable loops (VL1–VL3) that confer phosphoinositide specificity [1] [8]. Molecular dynamics simulations reveal that SC79 docks into the PIP₃-binding groove of the PH domain through electrostatic and hydrophobic interactions, engaging residues such as Arg86, Lys20, and Arg25 [1] [8]. This binding induces a conformational shift from the autoinhibited "PH-in" state to an open "PH-out" state, which mimics PIP₃ binding but occurs exclusively in the cytosol [2]. The SC79-bound PH domain adopts a configuration that exposes Thr308/309/305 (Akt1/2/3) and Ser473/474/472 (Akt1/2/3) for phosphorylation, bypassing membrane translocation [1] [2].
Table 1: Key Structural Features of SC79-Akt PH Domain Interaction
PH Domain Region | Interacting SC79 Moieties | Functional Consequence |
---|---|---|
β1-β2 Loop | Ethoxy-carbonyl group | Stabilizes β-sheet conformation |
VL3 Loop | Chloro-chromene ring | Hydrophobic anchoring |
Basic Pocket (Arg86, Lys20) | Carboxylate group | Electrostatic stabilization |
C-terminal α-helix | Cyanoethyl group | Displaces kinase domain linker |
Unlike physiological Akt activators (e.g., growth factors), SC79 paradoxically inhibits Akt membrane translocation while promoting cytosolic activation. In insulin-stimulated cells, SC79 suppresses plasma membrane recruitment of Akt’s PH domain by >50%, as quantified by GFP-PHAkt fluorescence assays [2]. However, it simultaneously enhances cytosolic Akt phosphorylation by facilitating conformational changes that allow upstream kinases like PDK1 to access Thr308. This process remains dependent on basal PIP₃ levels, as PI3K inhibitors (e.g., LY294002) abolish SC79-induced phosphorylation [2] [10]. SC79 also activates membrane-binding-deficient Akt mutants (e.g., K14R), confirming its capacity to operate independently of membrane localization [2]. This cytosolic activation mechanism is conserved across Akt isoforms (Akt1–3) and cell types, including neurons, macrophages, and epithelial cells [2] [5] [7].
SC79 induces rapid, sustained phosphorylation of Akt at both regulatory sites:
This dual phosphorylation amplifies Akt catalytic activity 20-fold compared to basal levels, as measured by kinase assays using GSK3β as a substrate [4]. Phosphomimetic Akt mutants (e.g., T308D/S473D) replicate SC79’s cytoprotective effects, while kinase-dead mutants (K179M) abolish them [4]. Critically, SC79 sustains phosphorylation for >4 hours in neuronal cells exposed to oxidative stress, preventing deactivation seen in untreated ischemia models [10].
Table 2: Temporal Dynamics of SC79-Induced Akt Phosphorylation
Time Post-SC79 Treatment | p-Thr308 Level | p-Ser473 Level | Functional Outcome |
---|---|---|---|
5–15 min | +++ | + | PDK1 recruitment |
30–60 min | ++++ | ++ | Maximal kinase activation |
2–4 hours | ++ | ++++ | Substrate phosphorylation (GSK3β, FOXO) |
>6 hours | + | ++ | Sustained anti-apoptotic signaling |
Akt/GSK3β/β-Catenin Pathway
Phospho-Akt (Ser473) directly inactivates glycogen synthase kinase-3β (GSK3β) by phosphorylating Ser9. This prevents β-catenin degradation, enabling its nuclear translocation to drive pro-survival gene expression (e.g., cyclin D1, c-Myc) [4] [6]. In zebrafish spinal cord injury models, SC79-mediated β-catenin stabilization accelerates axonal regeneration by 40% compared to controls, quantified by neuron-specific βIII-tubulin staining [6]. Conversely, CRISPR-Cas9-mediated Akt1 knockout abolishes SC79’s effects on β-catenin, confirming pathway dependence [4].
Akt/Nrf2 Pathway
SC79 enhances nuclear accumulation of the transcription factor Nrf2 via two mechanisms:
Nuclear Nrf2 upregulates antioxidant genes (e.g., HO-1, NQO1) and suppresses pro-inflammatory cytokines (e.g., IL-6, IL-8). In LPS-stimulated macrophages, SC79 reduces IL-8 secretion by 75% in an Nrf2-dependent manner [3] [7]. This pathway also underpins SC79’s antibacterial effects: nasal epithelial cells treated with SC79 exhibit Nrf2-driven nitric oxide (NO) production that kills Pseudomonas aeruginosa [5].
Table 3: Downstream Effectors of SC79-Activated Akt Signaling
Pathway | Key Molecules | Biological Outcome | Validating Evidence |
---|---|---|---|
Akt/GSK3β/β-Catenin | p-GSK3β (Ser9), β-catenin | Axonal regeneration; Apoptosis suppression | CRISPR Akt1 KO blocks neuroprotection [4] [6] |
Akt/Nrf2 | Nrf2, HO-1, KEAP1 | Antioxidant gene expression; Cytokine reduction | Brusatol (Nrf2 inhibitor) reverses IL-8 suppression [3] [7] |
Akt/eNOS | p-eNOS (Ser1177), NO | Bacterial killing; Vasodilation | L-NAME (NOS inhibitor) abolishes antibacterial effects [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7